1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is primarily used in medicinal chemistry and drug development, and its synthesis method has been optimized over the years to yield high-quality products.
Mechanism of Action
The exact mechanism of action of 1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine is not well understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which is believed to be responsible for its antipsychotic activity. It has also been shown to modulate the activity of other neurotransmitters, including serotonin and glutamate.
Biochemical and Physiological Effects:
1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which is believed to be responsible for its antipsychotic activity. It has also been shown to modulate the activity of glutamate, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine is its potent antipsychotic activity, which makes it a valuable tool in the development of novel antipsychotic drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several potential future directions for research on 1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of schizophrenia and other psychiatric disorders. Another potential direction is the study of the compound's effects on other neurotransmitters and their potential therapeutic applications. Additionally, there is potential for the development of new drug delivery systems to improve the solubility and bioavailability of this compound.
Scientific Research Applications
1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine has a wide range of applications in scientific research, particularly in medicinal chemistry and drug development. It has been shown to exhibit potent antipsychotic activity and has been used in the development of novel antipsychotic drugs. It has also been studied as a potential treatment for Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(22-4)8-6-14/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUDJNONRNRXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678163 | |
Record name | tert-Butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(4-methoxyphenyl)-piperidine | |
CAS RN |
553631-38-2 | |
Record name | tert-Butyl 4-cyano-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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